8-(hexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(hexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a hexylamino group, two methyl groups, and a propyl group attached to a purine ring. Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(hexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(hexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hexylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
8-(hexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-(hexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to nucleic acids, interfering with DNA and RNA synthesis. It can also interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Uniqueness
8-(hexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theophylline, this compound has a hexylamino group, which may enhance its lipophilicity and alter its interaction with biological targets.
Properties
Molecular Formula |
C16H27N5O2 |
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Molecular Weight |
321.42 g/mol |
IUPAC Name |
8-(hexylamino)-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C16H27N5O2/c1-5-7-8-9-10-17-15-18-13-12(21(15)11-6-2)14(22)20(4)16(23)19(13)3/h5-11H2,1-4H3,(H,17,18) |
InChI Key |
AMKWFXSDWDKZDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1CCC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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